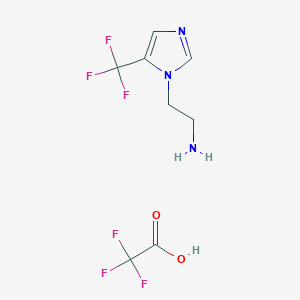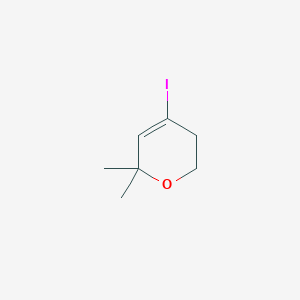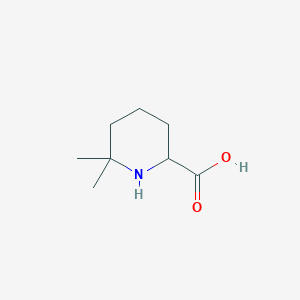
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to an ethanamine group The trifluoroacetate part of the compound is a salt formed with trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base.
Attachment of the Ethanamine Group: The ethanamine group is attached via a nucleophilic substitution reaction.
Formation of the Trifluoroacetate Salt: The final compound is formed by reacting the amine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group.
Reduction: Reduction reactions can occur at the imidazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of imidazole N-oxides.
Reduction: Reduction can result in the formation of partially or fully reduced imidazole derivatives.
Substitution: Substitution reactions can yield various substituted imidazole derivatives.
科学的研究の応用
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It can modulate signaling pathways by affecting the activity of enzymes such as kinases and phosphatases.
類似化合物との比較
Similar Compounds
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanol
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)acetic acid
- 2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)propane
Uniqueness
2-(5-(Trifluoromethyl)-1H-imidazol-1-yl)ethanamine 2,2,2-trifluoroacetate is unique due to its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
特性
分子式 |
C8H9F6N3O2 |
|---|---|
分子量 |
293.17 g/mol |
IUPAC名 |
2,2,2-trifluoroacetic acid;2-[5-(trifluoromethyl)imidazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3.C2HF3O2/c7-6(8,9)5-3-11-4-12(5)2-1-10;3-2(4,5)1(6)7/h3-4H,1-2,10H2;(H,6,7) |
InChIキー |
OGPFJEZOJRWUAG-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(C=N1)CCN)C(F)(F)F.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)


![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)


